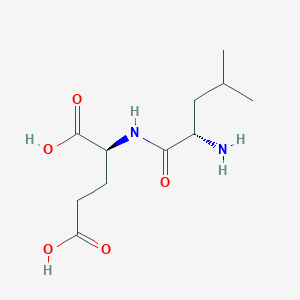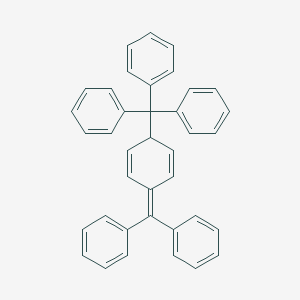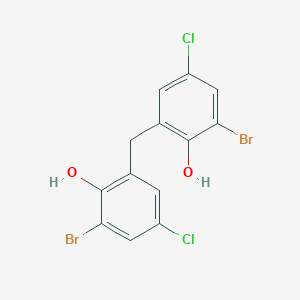
2-dodec-7-ynoxyoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the pyran family and features a tetrahydro structure with a dodecynyloxy group attached to it.
Méthodes De Préparation
Analyse Des Réactions Chimiques
2-dodec-7-ynoxyoxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
2-dodec-7-ynoxyoxane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing various compounds, making it valuable for synthetic chemists.
Biology: The compound exhibits antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Its anti-inflammatory and analgesic effects suggest potential use in treating inflammatory conditions.
Industry: The compound’s versatility allows for its use in materials science and nanotechnology.
Mécanisme D'action
The exact mechanism of action for 2-dodec-7-ynoxyoxane is not fully understood. it is believed to interact with cellular membranes, altering their structure and function. This interaction affects various biochemical pathways, leading to its physiological effects. The compound has been shown to exhibit antibacterial, antifungal, anti-inflammatory, and analgesic properties.
Comparaison Avec Des Composés Similaires
2-dodec-7-ynoxyoxane can be compared with other similar compounds, such as:
2H-Pyran, 2-(7-heptadecynyloxy)tetrahydro-: This compound has a similar structure but with a heptadecynyloxy group instead of a dodecynyloxy group.
2H-Pyran-2-ol, tetrahydro-: This compound features a hydroxyl group instead of a dodecynyloxy group. The uniqueness of this compound lies in its specific dodecynyloxy group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
16695-32-2 |
|---|---|
Formule moléculaire |
C17H30O2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
2-dodec-7-ynoxyoxane |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2-4,7-16H2,1H3 |
Clé InChI |
GLOAELLLVHZEDW-UHFFFAOYSA-N |
SMILES |
CCCCC#CCCCCCCOC1CCCCO1 |
SMILES canonique |
CCCCC#CCCCCCCOC1CCCCO1 |
| 16695-32-2 | |
Synonymes |
2-(7-Dodecynyloxy)tetrahydro-2H-pyran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)


![7,8,9,10-tetrahydrobenzo[a]pyren-10-ol](/img/structure/B99091.png)
![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)
